molecular formula C6H4N4O B3064883 7(8H)-Pteridinone CAS No. 2432-27-1

7(8H)-Pteridinone

カタログ番号 B3064883
CAS番号: 2432-27-1
分子量: 148.12 g/mol
InChIキー: OOIPDYWPGUHUJW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7(8H)-Pteridinone is a chemical compound . The empirical formula is C20H14O .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine-7(8H)-ones, which are related to pteridin-7(8H)-ones, has been covered in various studies . These methods start from a preformed pyrimidine ring or a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been studied using various molecular modeling techniques . These techniques include docking, molecular dynamics (MD), binding energy calculation, and three-dimensional quantitative structure-activity relationship .

科学的研究の応用

Toll-Like Receptor Agonists

Pteridinone-based compounds have been identified as potent and selective agonists for Toll-like receptor 7 (TLR7), which are alternatives to adenine-based agonists. These compounds have been optimized for immunomodulatory activity and selectivity, demonstrating potential in the clinical treatment of chronic hepatitis B infection (Roethle et al., 2013).

Antitumor Agents

7(8H)-Pteridinone derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. These compounds, particularly 1-Methyl-1,2,4-triazole derivative L7, showed potent antiproliferative activity, indicating their potential as antitumor agents (Hou et al., 2019).

Acute Myeloid Leukemia (AML) Treatment

Pteridin-7(8H)-one has been explored as a scaffold for FLT3 inhibitors, showing promise in the treatment of AML. These inhibitors demonstrate significant efficacy against FLT3-ITD mutations in AML cells, indicating their potential in AML treatment (Sun et al., 2016).

CDK4/6 Inhibition for Cancer Treatment

Pteridin-7(8H)-one analogues have been developed as potent inhibitors of cyclin-dependent kinase 4/6 (CDK4/6), a target in cancer therapy. These compounds, such as compound 7s, have demonstrated significant antiproliferative activities and potential in cancer treatment (Li et al., 2021).

PI3K/mTOR Dual Inhibitors

Pteridinones have been designed as selective inhibitors for PI3K and mTOR, offering potential in the treatment of tumors. These compounds have shown improved potency and oral bioavailability, with promising in vivo efficacy (Liu et al., 2010).

FLT3 Targeting in Cancer Treatment

Studies have focused on pteridin-7(8H)-one derivatives targeting FLT3, a kinase implicated in various cancers. By employing molecular modeling and structure-activity relationship studies, these compounds have been optimized for better efficacy against FLT3 (Ghosh & Cho, 2022).

Adenosine A2A Receptor Antagonists for Cancer Immunotherapy

2-Aminopteridin-7(8H)-one derivatives have been identified as potent A2A receptor antagonists, showing promise in cancer immunotherapy. These compounds have been optimized for potency and demonstrated potential in enhancing T cell activation (Yu et al., 2022).

作用機序

Pteridin-7(8H)-one derivatives have been studied for their effects on FMS-like tyrosine kinase-3 (FLT3) and its mutants . The mechanism of action study illustrates that pteridin-7(8H)-one derivatives suppress the phosphorylation of FLT3 and its downstream pathways, thereby inducing G0/G1 cell cycle arrest and apoptosis in AML cells .

将来の方向性

The future directions of research on 7(8H)-Pteridinone could involve further exploration of its potential as a therapeutic agent, particularly in relation to its effects on FLT3 and its mutants . Additionally, further studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile.

特性

IUPAC Name

8H-pteridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O/c11-5-2-8-4-1-7-3-9-6(4)10-5/h1-3H,(H,7,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIPDYWPGUHUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)NC(=O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343562
Record name 7(8H)-Pteridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2432-27-1
Record name 7(8H)-Pteridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N-(2-fluoro-4-methyl-5-(8-methyl-2-(methylamino)-7-oxo-7,8-dihydropteridin-6-yl)phenyl)acetamide (1.5 g, 4.2 mmol) and conc. HCl (1 mL) in MeOH (20 mL) was heated at reflux overnight. The solvent was removed under reduced pressure. Water was added, and the mixture basified to pH=8. The resulting precipitate was collected by filtration and dried to give 6-(5-amino-4-fluoro-2-methylphenyl)-8-methyl-2-methylamino)pteridin-7(8H)-one (1.0 g, 78% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.70 (s, 0.3 H), 8.62 (s, 0.7 H) □7.96 (m, 0.7 H) □7.85 (m, 0.3 H) □6.88 (d, J=12.4 Hz, 1 H), 6.78 (d, J=9.2 Hz, 1 H), 4.98 (s, 2 H), 3.56 (s, 2 H), 3.48 (s, 1 H) □2.91 (d, J=4 Hz, 3 H), 2.03 (s, 3 H). MS (ESI) m/z: 315.2 [M+H]+.
Name
N-(2-fluoro-4-methyl-5-(8-methyl-2-(methylamino)-7-oxo-7,8-dihydropteridin-6-yl)phenyl)acetamide
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7(8H)-Pteridinone
Reactant of Route 2
Reactant of Route 2
7(8H)-Pteridinone
Reactant of Route 3
7(8H)-Pteridinone
Reactant of Route 4
7(8H)-Pteridinone
Reactant of Route 5
7(8H)-Pteridinone
Reactant of Route 6
7(8H)-Pteridinone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。